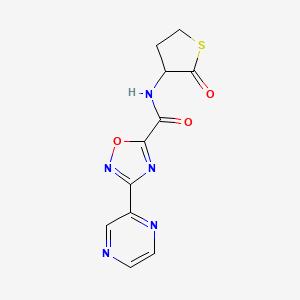

![molecular formula C9H7NO3 B2825583 Methyl furo[3,2-b]pyridine-5-carboxylate CAS No. 1352896-33-3](/img/structure/B2825583.png)

Methyl furo[3,2-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

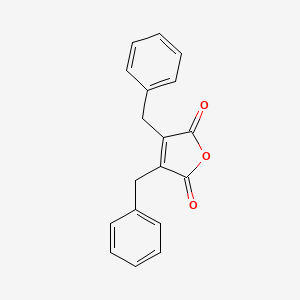

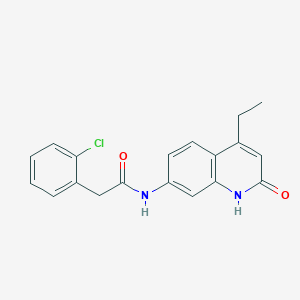

“Methyl furo[3,2-b]pyridine-5-carboxylate” is a furanopyridine derivative . It has a molecular formula of C9H7NO3 and a molecular weight of 177.16 . It is also known as "Furo[3,2-b]pyridine-5-carboxylic acid, methyl ester" .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions . For instance, one method involves the thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . Other derivatives can be obtained using phase-transfer catalysis conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis

“this compound” undergoes various chemical reactions . For example, it can react with hydroxylammonium chloride in acetic anhydride in the presence of pyridine to form methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates . These compounds can then react with sodium azide and ammonium chloride in dimethylformamide to form methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Furopyridines Synthesis : The synthesis of furo[3,2-b]pyridine and its methyl derivatives has been described, highlighting methods to obtain these compounds from precursors such as ethyl 3-hydroxypiconate. These syntheses involve steps like O-alkylation, cyclization, and decarboxylation, leading to various derivatives, including the 2- and 3-methyl variants, showcasing the chemical flexibility and potential for further functionalization of this compound (Shiotani & Morita, 1986).

Derivative Synthesis and Applications

Melatonin Analogues : Research into the synthesis of melatonin analogues from furo[2,3-b]- and [2,3-c]pyridines using a palladium-copper catalyst system indicates the pharmaceutical relevance of these structures. Such studies open avenues for the development of novel therapeutic agents, emphasizing the importance of methyl furo[3,2-b]pyridine-5-carboxylate derivatives in medicinal chemistry (Poel, Guillaumet, & Viaud-Massuard, 2002).

Heterocyclic Compound Transformations

Transformations of Furo[2,3-b]pyridine Derivatives : Studies on the transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides under acidic conditions have led to the discovery of new fused heterocyclic systems. These transformations illustrate the compound's reactivity and potential for generating diverse heterocyclic structures with possible biological activity (Stroganova, Vasilin, & Krapivin, 2016).

Antioxidative Activity of Heterocyclic Compounds

Antioxidative Activity : Research into the antioxidative activity of heterocyclic compounds, including those derived from the Maillard reaction, has highlighted the potential of pyrroles and furans, suggesting their utility in food science and preservation. This area of study underscores the broader applicability of furo[3,2-b]pyridine derivatives beyond the pharmaceutical domain (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Analytical and Spectral Study

Analytical Studies : Investigations into the chelating properties of furan ring-containing organic ligands offer insights into the coordination chemistry of these compounds. Such studies are foundational for understanding the metal-binding capabilities of furo[3,2-b]pyridine derivatives, with implications for their use in catalysis, materials science, and as sensors (Patel, 2020).

Safety and Hazards

“Methyl furo[3,2-b]pyridine-5-carboxylate” is considered hazardous . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The relevant papers retrieved include studies on the synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives , synthesis and reactions of furo[2,3-b]pyrroles , and others. These papers provide valuable insights into the synthesis, reactions, and potential applications of “this compound” and its derivatives.

Eigenschaften

IUPAC Name |

methyl furo[3,2-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUMSSVWIGWCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)OC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B2825514.png)